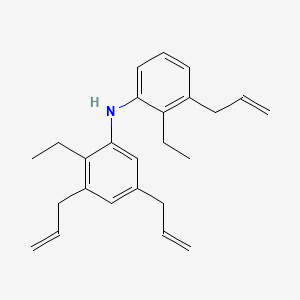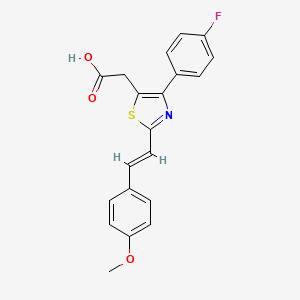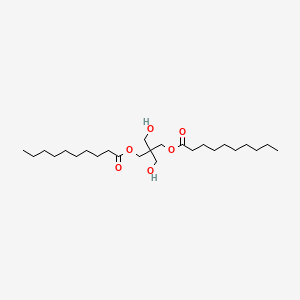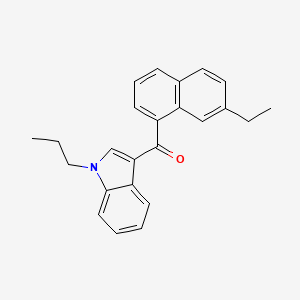
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is a synthetic compound with the molecular formula C24H23NO. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is known for its complex structure, which includes a naphthalene ring and an indole ring, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl and 1-propyl-1H-indol-3-yl groups under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: It has potential therapeutic applications, such as pain management and anti-inflammatory effects, although more research is needed to fully understand its benefits and risks.
Industry: This compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids and influencing pathways related to pain, mood, and appetite .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenyl(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with a similar structure but different side chains.
1-Naphthalenyl(1-butyl-1H-indol-3-yl)methanone: Similar in structure but with a butyl group instead of a propyl group
Uniqueness
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific combination of the naphthalene and indole rings, along with the ethyl and propyl side chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
824960-57-8 |
|---|---|
Fórmula molecular |
C24H23NO |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(7-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-14-25-16-22(19-9-5-6-11-23(19)25)24(26)20-10-7-8-18-13-12-17(4-2)15-21(18)20/h5-13,15-16H,3-4,14H2,1-2H3 |
Clave InChI |
KRWLDGSOXOZAQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


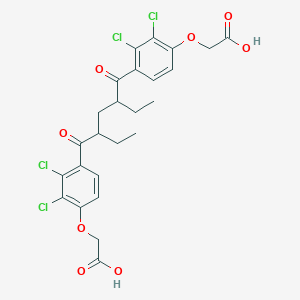
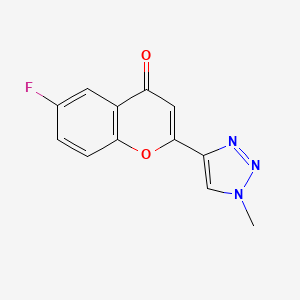
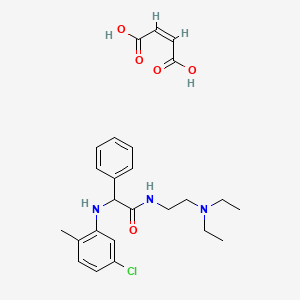
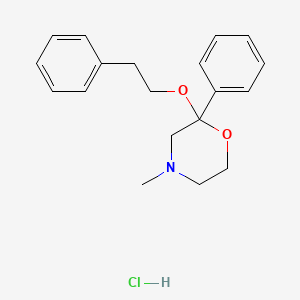
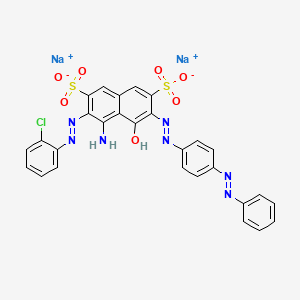
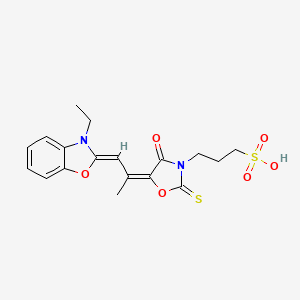
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
